N-Formyl-dl-phenylalanine

Enzymatic resolution Biocatalysis Racemic substrate

Racemic N-Formyl-dl-phenylalanine (CAS 4289-95-6) is the scientifically non-interchangeable choice for enantioselective resolution and biocatalytic studies. Unlike mono‑enantiomers or non‑formyl analogs, this DL‑racemate uniquely serves as a substrate for acylase‑I/carboxypeptidase, enabling dynamic kinetic resolution into optically pure L‑/D‑amino acids. Its formyl protecting group is critical for peptide synthesis mimicking prokaryotic fMet termini. High purity (≥99.0%) ensures experimental reproducibility. Scalable crystalline salt formation supports industrial optical resolution. Ideal for fidelity in peptide synthesis and enzymatic stereoselectivity research.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 4289-95-6
Cat. No. B3021438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-dl-phenylalanine
CAS4289-95-6
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC=O
InChIInChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)
InChIKeyNSTPXGARCQOSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-dl-phenylalanine (CAS 4289-95-6) for Chemical Synthesis and Enzymatic Studies


N-Formyl-dl-phenylalanine (CAS 4289-95-6) is a racemic, N-formyl-protected derivative of the amino acid phenylalanine. It appears as a white to almost white crystalline powder with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of approximately 193.20 g/mol . The compound is characterized by its use as a protected amino acid building block in peptide synthesis and as a racemic substrate in enzymatic studies [1]. Unlike the more biologically active, single-enantiomer N-formyl-L-phenylalanine, this DL-racemic mixture is a key intermediate for enantioselective resolution and the synthesis of complex molecules.

Why Generic Substitution of N-Formyl-dl-phenylalanine (CAS 4289-95-6) Fails in Research Applications


Substituting N-Formyl-dl-phenylalanine with other formyl-amino acids or non-formyl phenylalanines is not scientifically equivalent due to significant differences in molecular recognition and reactivity. Its specific combination of a formyl protecting group and the phenylalanine side chain dictates its behavior in enzymatic hydrolysis by acylase I and carboxypeptidase, as well as its conformational properties in peptide synthesis [1]. Compounds like N-acetyl-phenylalanine have different acyl groups that are not recognized by the same enzymes, while the individual L- or D- enantiomers exhibit distinct biological activity at the formyl peptide receptor (FPR) [2]. Therefore, in applications requiring a specific racemic protected amino acid scaffold, N-Formyl-dl-phenylalanine is not interchangeable with its analogs, making its selection a matter of experimental fidelity and reproducibility.

Quantitative Evidence: Why N-Formyl-dl-phenylalanine (CAS 4289-95-6) is a Distinct Procurement Choice


N-Formyl-dl-phenylalanine Purity Specification for Enzymatic Kinetic Resolution

In the enzymatic dynamic kinetic resolution of racemic amino acids, N-Formyl-dl-phenylalanine (CAS 4289-95-6) serves as a defined racemic substrate. High purity is critical for reproducible kinetic studies. The compound is commercially available with a purity of ≥99.0% by neutralization titration (T) . This level of purity ensures minimal interference from unformylated or over-formylated impurities that could act as competitive inhibitors in enzymatic assays, which is a key differentiator from lower-purity alternatives (e.g., technical grade or 95% purity ).

Enzymatic resolution Biocatalysis Racemic substrate

Role of N-Formyl-dl-phenylalanine in Preferential Crystallization Resolution

N-Formyl-dl-phenylalanine is a well-characterized substrate for optical resolution via preferential crystallization of its organic ammonium salts. A study on the racemic structures of these salts demonstrated the feasibility of this method for obtaining enantiopure material [1]. The commercial availability of the racemic compound with defined melting point (167.0-171.0°C) and solid form provides a consistent starting point for such resolution processes . This is in contrast to using an unprotected amino acid like DL-phenylalanine, which cannot undergo the same selective salt formation with organic amines.

Chiral resolution Crystallography Process chemistry

N-Formyl Protection for Selective Peptide Synthesis at the N-Terminus

In peptide chemistry, the formyl (For) group serves as a distinct N-terminal protecting group. N-Formyl-dl-phenylalanine can be used to directly incorporate a formylated N-terminus into a peptide chain, mimicking the N-formylmethionine (fMet) found in bacterial proteins . The presence of the formyl group, as opposed to a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, offers specific advantages in orthogonal protection strategies due to its relative acid stability and removal under mild oxidative or reductive conditions. The compound's identity is confirmed by a defined InChI Key (NSTPXGARCQOSAU-UHFFFAOYSA-N), ensuring the correct structural form for synthesis .

Peptide synthesis Protecting groups Chemical biology

Validated Applications: Where N-Formyl-dl-phenylalanine (CAS 4289-95-6) Delivers Value


Enzymatic Kinetic Resolution of Racemic Mixtures

As a well-defined racemic substrate, high-purity (≥99.0%) N-Formyl-dl-phenylalanine is the preferred choice for studying and implementing biocatalytic systems designed to produce optically pure L- or D-amino acids. Its use in immobilized L-N-carbamoylase and N-succinyl-amino acid racemase systems allows for the efficient dynamic kinetic resolution of the racemate into a single enantiomer, a process critical in the industrial production of fine chemicals and pharmaceutical intermediates [1].

Preferential Crystallization for Chiral Separations

In process chemistry and chemical engineering, the ability of N-Formyl-dl-phenylalanine to form specific crystalline salts with organic amines enables a robust, scalable method for optical resolution. This technique, which relies on the compound's unique solid-state properties, is essential for producing enantiomerically pure compounds for advanced research and manufacturing, as detailed in studies of its racemic structures [2].

Synthesis of Complex Peptides with N-Formyl Termini

For peptide chemists, N-Formyl-dl-phenylalanine is a strategic building block for incorporating a formylated N-terminus directly into a peptide chain. This is particularly valuable for synthesizing peptides that mimic the N-formylmethionine (fMet) of prokaryotic proteins or for applications requiring a specific, labile N-terminal protecting group in complex multi-step syntheses .

Control Substrate in Enzyme Specificity Studies

Given its documented interaction with enzymes like acylase I and carboxypeptidase, N-Formyl-dl-phenylalanine serves as a reliable control substrate for comparing the hydrolytic activity and substrate specificity of related enzymes. Its use as a defined racemic mixture allows researchers to probe the stereoselectivity of these biocatalysts in a controlled and reproducible manner [1].

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